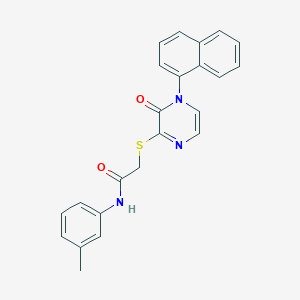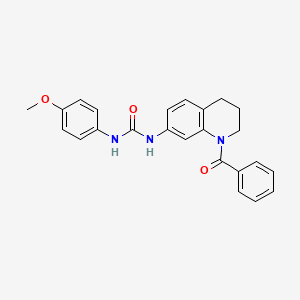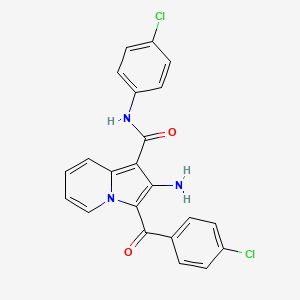
2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle . The molecule also includes a piperidine ring, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The quinoxaline core and the piperidine ring are key structural elements . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Quinoxaline derivatives have also been involved in various chemical reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research into fluoroquinolone derivatives, including those related to the quinoxaline structure, has demonstrated promising antibacterial and antifungal activities. A study by Srinivasan et al. (2010) synthesized a series of fluoroquinolone derivatives that were evaluated for their antimicrobial properties against various pathogens, revealing some compounds with notable activities (Srinivasan et al., 2010).
Antitumor Agents
Compounds featuring quinoxaline moieties have been explored for their antitumor properties. Mamedov et al. (2022) designed and synthesized 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups, including piperidine, showing promising activity against a range of cancer lines without significant cytotoxicity against normal cells, indicating their potential as antitumor agents (Mamedov et al., 2022).
Hypoxic-Cytotoxic Agents
Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with modifications including piperazine and piperidine, have been investigated for their hypoxic-cytotoxic effects. Ortega et al. (2000) reported the synthesis and in vitro activities of these compounds, identifying specific derivatives with potent efficacy, highlighting the versatility of quinoxaline derivatives as potential therapeutic agents (Ortega et al., 2000).
Tuberculosis Treatment
Novel fluoroquinolones with quinoxaline derivatives have been evaluated for their activity against Mycobacterium tuberculosis. Shindikar and Viswanathan (2005) synthesized compounds that showed activity comparable to sparfloxacin in vivo, offering new avenues for tuberculosis treatment (Shindikar & Viswanathan, 2005).
Antiproliferative Activity
The synthesis of novel quinoline analogues, including 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines, has shown considerable antiproliferative effects against various human cancer cell lines. Harishkumar et al. (2018) reported that some derivatives exhibited significant growth inhibitory effects, underscoring the potential of quinoxaline derivatives in cancer research (Harishkumar et al., 2018).
Direcciones Futuras
Given the biological activity of many piperidine and quinoxaline derivatives , “2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” could potentially be of interest in the development of new pharmaceuticals. Future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and biological activity.
Propiedades
IUPAC Name |
2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-12-16(2)22(17(3)13-15)29(26,27)25-10-8-18(9-11-25)28-21-14-23-19-6-4-5-7-20(19)24-21/h4-7,12-14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHFVKOTPWLTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)
![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)
![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2638206.png)

![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)

![3-[2-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2638210.png)

![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2638215.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2638216.png)
